Ethylmagnesium chloride

Catalog No.
S597233
CAS No.
2386-64-3
M.F
C2H5ClMg
M. Wt
88.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmagnesium chloride

CAS Number

2386-64-3

Product Name

Ethylmagnesium chloride

IUPAC Name

magnesium;ethane;chloride

Molecular Formula

C2H5ClMg

Molecular Weight

88.82 g/mol

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M

SMILES

C[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]

Organic Synthesis

Ethylmagnesium chloride is a valuable reagent in organic synthesis, particularly in:

  • Formation of Carbon-Carbon Bonds: It readily reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, allows for the introduction of an ethyl group into various organic molecules.
  • Preparation of Alcohols: Through hydrolysis, ethylmagnesium chloride can be converted to ethanol, making it a useful starting material for the synthesis of various alcohols.
  • Synthesis of Organometallic Compounds: It can react with various metal halides to form organometallic compounds with diverse applications in catalysis and materials science.

Catalyst Development

Ethylmagnesium chloride serves as a precursor for the development of various catalysts, including:

  • Carboxylation Catalysts: It can be used to prepare catalysts for the conversion of alkenes to carboxylic acids using carbon dioxide, potentially leading to more sustainable and efficient chemical processes.
  • Carbene Precursors: Through specific transformations, ethylmagnesium chloride can generate cyclobutylmagnesium carbenoids, which are highly reactive intermediates used in various organic synthesis reactions.

Research Limitations

While ethylmagnesium chloride offers valuable applications in research, it's important to acknowledge its limitations:

  • Highly Flammable and Reactive: It is a highly flammable and pyrophoric compound, meaning it ignites spontaneously upon contact with air or moisture, requiring careful handling and specialized equipment.
  • Moisture Sensitive: It readily reacts with water, releasing flammable gases and generating heat, necessitating anhydrous conditions for storage and manipulation.

Ethylmagnesium chloride is an organometallic compound classified as an alkylmagnesium halide. It belongs to a broader class of compounds known as Grignard reagents, named after Victor Grignard who discovered them in 1900. These reagents are crucial tools in organic synthesis due to their ability to form carbon-carbon bonds. Ethylmagnesium chloride is typically encountered as a solution in a solvent like diethyl ether or tetrahydrofuran [, ].


Molecular Structure Analysis

Ethylmagnesium chloride has a simple linear structure with a central magnesium (Mg) atom bonded to an ethyl group (C2H5) and a chlorine (Cl) atom. The Mg atom has a formal positive charge (+II) and forms ionic bonds with the negatively charged chloride (Cl-) and the partially negative carbon (C-) of the ethyl group.


Chemical Reactions Analysis

Synthesis

The primary reaction for synthesizing ethylmagnesium chloride involves the reaction of magnesium metal with chloroethane (CH3CH2Cl) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) according to the following equation:

Mg + CH3CH2Cl →  C2H5MgCl

Reactions with Carbonyl Compounds

Grignard reagents, including ethylmagnesium chloride, are known for their ability to react with carbonyl compounds (compounds containing a carbon-oxygen double bond, C=O) to form new carbon-carbon bonds. This reaction is a cornerstone of organic synthesis and allows for the controlled addition of organic groups to molecules.

For example, ethylmagnesium chloride can react with formaldehyde (HCHO) to form ethanol (CH3CH2OH) as shown below:

C2H5MgCl + HCHO → CH3CH2OH + MgClX

The reaction follows a nucleophilic addition mechanism where the negatively charged carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl group.

Physical and Chemical Properties

  • Boiling Point: 66 °C
  • Solubility: Soluble in anhydrous ethers (e.g., diethyl ether, tetrahydrofuran) [, ]. Reacts violently with water.
  • Stability: Highly reactive. Decomposes in the presence of moisture or air.
  • Other Properties: No data readily available for melting point, flammability limits, etc.

Ethylmagnesium chloride is a highly reactive compound and poses several safety hazards:

  • Flammability: Solutions of ethylmagnesium chloride in organic solvents are highly flammable and can ignite spontaneously upon contact with air or moisture [, ].
  • Water Reactivity: Reacts violently with water to release flammable hydrogen gas [, ].
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage [, ].

Due to these hazards, ethylmagnesium chloride should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

Please note:

  • No mechanism of action is applicable for ethylmagnesium chloride as it is a reagent used in chemical reactions, not a biological compound.
  • Case studies are not typically used for analysis of chemical compounds.

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (46.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2386-64-3

General Manufacturing Information

Magnesium, chloroethyl-: ACTIVE

Dates

Modify: 2023-08-15

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